molecular formula C8H10F3NO3 B13513436 2-(1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-yl)acetic acid

2-(1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-yl)acetic acid

Cat. No.: B13513436
M. Wt: 225.16 g/mol
InChI Key: STJPTIXUGWBTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-yl)acetic acid is a compound that features a pyrrolidine ring substituted with a trifluoroacetyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-yl)acetic acid typically involves the reaction of pyrrolidine derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the trifluoroacetylated product. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions: 2-(1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

    Pyrrolidine-2-one: A structurally related compound with a lactam ring.

    Trifluoroacetic acid: Shares the trifluoroacetyl group but lacks the pyrrolidine ring.

    Proline derivatives: Contain a similar pyrrolidine ring but with different substituents.

Uniqueness: 2-(1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-yl)acetic acid is unique due to the combination of the trifluoroacetyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and makes it a valuable compound in medicinal chemistry and other research fields.

Properties

Molecular Formula

C8H10F3NO3

Molecular Weight

225.16 g/mol

IUPAC Name

2-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]acetic acid

InChI

InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-3-1-2-5(12)4-6(13)14/h5H,1-4H2,(H,13,14)

InChI Key

STJPTIXUGWBTQN-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(F)(F)F)CC(=O)O

Origin of Product

United States

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